molecular formula C16H21N5O3 B6488636 6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 919041-55-7

6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B6488636
CAS No.: 919041-55-7
M. Wt: 331.37 g/mol
InChI Key: DKIOMEVYMSETSK-UHFFFAOYSA-N
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Description

6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structural features, which include a purine-imidazole fused ring system with various alkyl and oxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving suitable precursors.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Butyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
  • 6-Butan-2-yl-4,7-dimethyl-2-(2-oxobutyl)purino[7,8-a]imidazole-1,3-dione
  • 6-Butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of butan-2-yl, dimethyl, and oxopropyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-11(4)22/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIOMEVYMSETSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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